Cas no 357185-97-8 (3-Amino-3-methylbutan-1-ol Hydrochloride)
3-Amino-3-methylbutan-1-ol Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-3-methyl-1-butanol Hydrochloride
- SY029973
- AKOS027256938
- CS-0437637
- SB84682
- 357185-97-8
- 3-Amino-3-methyl-1-butanolHydrochloride
- DB-240843
- MFCD26407724
- SCHEMBL6498448
- EN300-136377
- 3-Amino-3-methyl-1-butanol HCl
- 3-amino-3-methylbutan-1-ol hydrochloride
- 3-amino-3-methylbutan-1-ol;hydrochloride
- AC5985
- 3-Amino-3-methylbutan-1-ol Hydrochloride
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- MDL: MFCD26407724
- Inchi: 1S/C5H13NO.ClH/c1-5(2,6)3-4-7;/h7H,3-4,6H2,1-2H3;1H
- InChI Key: UNDUJKYWZGSGJK-UHFFFAOYSA-N
- SMILES: Cl.OCCC(C)(C)N
Computed Properties
- Exact Mass: 139.0763918g/mol
- Monoisotopic Mass: 139.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 52
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
3-Amino-3-methylbutan-1-ol Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A618248-50mg |
3-Amino-3-methylbutan-1-ol Hydrochloride |
357185-97-8 | 50mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A618248-100mg |
3-Amino-3-methylbutan-1-ol Hydrochloride |
357185-97-8 | 100mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A618248-500mg |
3-amino-3-methylbutan-1-ol hydrochloride |
357185-97-8 | 500mg |
$ 310.00 | 2021-05-08 | ||
| TRC | A618248-10mg |
3-Amino-3-methylbutan-1-ol Hydrochloride |
357185-97-8 | 10mg |
$ 58.00 | 2023-04-19 | ||
| TRC | A618248-25mg |
3-Amino-3-methylbutan-1-ol Hydrochloride |
357185-97-8 | 25mg |
$ 81.00 | 2023-04-19 | ||
| Apollo Scientific | OR471003-5g |
3-Amino-3-methyl-1-butanol hydrochloride |
357185-97-8 | 5g |
£553.00 | 2023-09-02 | ||
| eNovation Chemicals LLC | D697606-5g |
3-Amino-3-methyl-1-butanol Hydrochloride |
357185-97-8 | 95% | 5g |
$715 | 2024-07-20 | |
| Chemenu | CM324650-5g |
3-Amino-3-methyl-1-butanol Hydrochloride |
357185-97-8 | 95% | 5g |
$*** | 2023-05-30 | |
| Enamine | EN300-136377-0.05g |
3-amino-3-methylbutan-1-ol hydrochloride |
357185-97-8 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
| Enamine | EN300-136377-0.1g |
3-amino-3-methylbutan-1-ol hydrochloride |
357185-97-8 | 95% | 0.1g |
$25.0 | 2023-02-15 |
3-Amino-3-methylbutan-1-ol Hydrochloride Suppliers
3-Amino-3-methylbutan-1-ol Hydrochloride Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-Amino-3-methylbutan-1-ol Hydrochloride
Introduction to 3-Amino-3-methylbutan-1-ol Hydrochloride (CAS No. 357185-97-8)
3-Amino-3-methylbutan-1-ol Hydrochloride, with the chemical formula C₅H₁₃NO·HCl, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This hydrochloride salt of 3-amino-3-methylbutan-1-ol exhibits unique structural and functional properties that make it a valuable intermediate in the development of various therapeutic agents. The compound's molecular structure, characterized by a tertiary amine and a hydroxyl group, positions it as a versatile building block for more complex molecules.
The CAS number 357185-97-8 provides a unique identifier for this chemical substance, ensuring precise classification and differentiation in databases, regulatory filings, and scientific literature. This numbering system is essential for researchers and manufacturers to maintain consistency and accuracy in their work. The hydrochloride form of the compound enhances its solubility in aqueous solutions, making it more suitable for formulation in pharmaceutical applications.
In recent years, 3-Amino-3-methylbutan-1-ol Hydrochloride has garnered attention due to its role in the synthesis of bioactive molecules. Its structural features allow for modifications at multiple sites, enabling the creation of derivatives with tailored pharmacological properties. For instance, researchers have explored its utility in developing novel enzymes inhibitors and neurotransmitter analogs. These derivatives often exhibit improved bioavailability and reduced toxicity compared to their parent compounds.
The pharmaceutical industry has been particularly interested in 3-Amino-3-methylbutan-1-ol Hydrochloride for its potential in central nervous system (CNS) drug development. Studies have demonstrated its efficacy as a precursor in synthesizing compounds that interact with serotonin and dopamine receptors. These interactions are crucial for treating neurological disorders such as depression, anxiety, and Parkinson's disease. The compound's ability to modulate these pathways makes it a promising candidate for further investigation.
Moreover, advancements in computational chemistry have facilitated the design of more sophisticated derivatives of 3-Amino-3-methylbutan-1-ol Hydrochloride. Molecular modeling techniques allow researchers to predict the behavior of these compounds in biological systems with high accuracy. This approach has led to the identification of new pharmacophores—key structural elements responsible for a drug's biological activity—and has accelerated the drug discovery process.
The synthesis of 3-Amino-3-methylbutan-1-ol Hydrochloride typically involves multi-step organic reactions, including alkylation, reduction, and salt formation. Recent innovations in synthetic methodologies have improved yield and purity, making large-scale production more feasible. These advancements are critical for meeting the growing demand for high-quality intermediates in pharmaceutical manufacturing.
In addition to its pharmaceutical applications, 3-Amino-3-methylbutan-1-ol Hydrochloride has found utility in agrochemical research. Derivatives of this compound have shown potential as growth regulators and pest deterrents. By leveraging its structural versatility, scientists have developed environmentally friendly alternatives to traditional agrochemicals that offer similar efficacy but with reduced ecological impact.
The regulatory landscape for 3-Amino-3-methylbutan-1-ol Hydrochloride is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with these regulations ensures that the compound is safe and effective for its intended use. Manufacturers must adhere to stringent quality control measures to guarantee consistency across batches, which is essential for regulatory approval.
Future research directions for 3-Amino-3-methylbutan-1-ol Hydrochloride include exploring its role in personalized medicine. By integrating genomics and proteomics data, researchers can develop targeted therapies that utilize derivatives of this compound based on individual patient profiles. This personalized approach holds promise for improving treatment outcomes and reducing side effects.
The economic impact of 3-Amino-3-methylbutan-1-ol Hydrochloride extends beyond pharmaceuticals into industrial applications. Its use as a building block for specialty chemicals underscores its importance in various sectors. As demand grows, so does the need for sustainable production methods that minimize waste and energy consumption.
In conclusion, 3-Amino-3-methylbutan- 1- ol Hydrochloride (CAS No. 357185- 97- 8) represents a cornerstone in modern chemical synthesis and drug development. Its unique properties, combined with ongoing scientific advancements, ensure its continued relevance in both academic research and industrial applications. As our understanding of molecular interactions deepens, the potential uses for this versatile compound are likely to expand, further solidifying its role as an indispensable tool in chemistry and medicine.
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